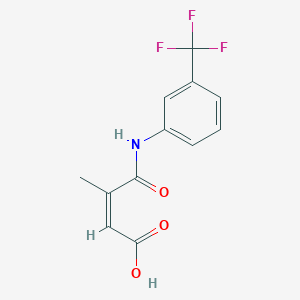
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group. The presence of a bromine atom and a methoxy group on the aromatic ring adds to its chemical diversity, making it a compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the aromatic precursor. The introduction of the bromine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the formation of the piperidine ring and the attachment of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
化学反応の分析
Types of Reactions
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be replaced with a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while substitution of the bromine atom can result in a variety of substituted derivatives.
科学的研究の応用
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and carboxamide groups suggests potential interactions with hydrogen bond donors and acceptors, while the aromatic ring and bromine atom may facilitate π-π stacking interactions or halogen bonding.
類似化合物との比較
Similar Compounds
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine-4-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-((4-Methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
1-((4-Bromo-5-methoxyphenyl)sulfonyl)piperidine-4-carboxamide: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine, sulfonyl) groups on the aromatic ring creates a unique electronic environment that can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-9-7-11(15)12(21-2)8-13(9)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUDEFSSNHQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

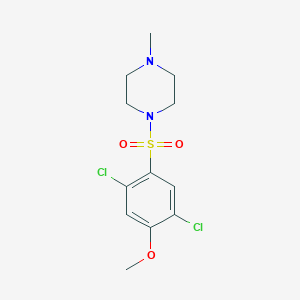

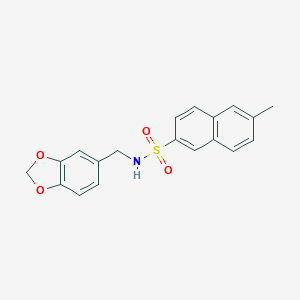
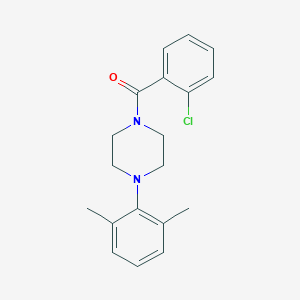

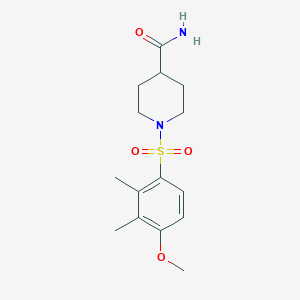



![[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B511553.png)

![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B511558.png)
